8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
8-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1254672 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS001372212, also known as Atorvastatin , is an HMG-CoA reductase inhibitor . This enzyme, hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
Atorvastatin competitively inhibits HMG-CoA reductase, thereby inhibiting the endogenous production of cholesterol in the liver . This results in lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other important biomolecules. By blocking this pathway, atorvastatin reduces the concentration of cholesterol and other lipids in the bloodstream .
Result of Action
The primary result of atorvastatin’s action is a reduction in LDL levels and a decrease in the risk of cardiovascular disease . Statins like atorvastatin have been shown to reduce the incidences of all-cause mortality, including fatal and non-fatal cardiovascular disease, as well as the need for surgical revascularization or angioplasty following a heart attack .
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-4-28-9-8-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-7-5-6-13(20)10-14/h5-7,10-11H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTLRSOJRJGCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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